molecular formula C4H2BrN3S B1526649 2-Amino-5-bromothiazole-4-carbonitrile CAS No. 944804-79-9

2-Amino-5-bromothiazole-4-carbonitrile

Cat. No. B1526649
M. Wt: 204.05 g/mol
InChI Key: AWRSBLKVIBXYGO-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4H2BrN3S . It is used in the preparation of coumarin derivatives with antimicrobial properties .


Synthesis Analysis

The synthesis of 2-Amino-5-bromothiazole-4-carbonitrile and similar compounds often involves reactions with amines . A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromothiazole-4-carbonitrile includes a thiazole ring, which is a type of heterocyclic compound . The compound has been characterized by FTIR and NMR (1H and 13C) .


Chemical Reactions Analysis

2-Amino-5-bromothiazole-4-carbonitrile can undergo various chemical reactions. For instance, it can react with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.05 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Applications

2-Amino-5-bromothiazole-4-carbonitrile derivatives have shown potential in anticancer treatments. For instance, a compound synthesized from this chemical indicated significant cytotoxicity towards six cancer cell lines, suggesting its utility in developing new anticancer agents .

Antibacterial and Antifungal Roles

This compound serves as a starting material for synthesizing heterocyclic analogues with therapeutic roles, including antibacterial and antifungal agents. This highlights its importance in the development of new medications for treating various infections .

Anti-HIV Activity

The derivatives of 2-Amino-5-bromothiazole-4-carbonitrile are also explored for their potential anti-HIV properties, contributing to the ongoing research for effective treatments against HIV .

Antioxidant Properties

Research indicates that this compound can be used to create antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to various diseases .

Antitumor Potential

Apart from its anticancer applications, this chemical is also being studied for its antitumor properties, which could be beneficial in creating treatments that target tumor cells specifically .

Anthelmintic Uses

The anthelmintic properties of 2-Amino-5-bromothiazole-4-carbonitrile derivatives make them useful in creating treatments against parasitic worms, contributing to the field of parasitology .

Anti-inflammatory and Analgesic Effects

These derivatives are significant in synthesizing compounds with anti-inflammatory and analgesic effects, offering potential relief for conditions associated with inflammation and pain .

Drug Synthesis

2-Amino-5-bromothiazole-4-carbonitrile is a frequently used structural motif in medicinal chemistry due to its broad application in drug synthesis, underscoring its versatility in pharmaceutical research .

MDPI - Molecules BMC Chemistry De Gruyter

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It should be stored in a dark place, in an inert atmosphere, and at temperatures below -20°C .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Amino-5-bromothiazole-4-carbonitrile, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This compound and its derivatives could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

2-amino-5-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSBLKVIBXYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727363
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromothiazole-4-carbonitrile

CAS RN

944804-79-9
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiazole-4-carbonitrile (1.40 g, 11.18 mmol) was dissolved in 20 mL AcOH in a 150 mL round bottom flask. Br2 (1.78 g, 11.18 mmol) was added to the reaction in a dropwise manner. After stirring at room temperature for 10 minutes, AcOH was removed under vacuum. Saturated sodium bicarbonate was added to the reaction mixture, and the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate. 2-amino-5-bromothiazole-4-carbonitrile (1.20 g, yield: 53%) was obtained. LCMS (API-ES) m/z (%): 205.9 (100%, M++2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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